

Technical Guide: Targeting Fatty Acid Synthesis in Drug Development

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Compound of Interest

Compound Name: GAC0001E5

Cat. No.: B15544731

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Introduction: Fatty Acid Synthesis and the Role of FASN

De novo fatty acid synthesis is a critical metabolic pathway for the production of fatty acids from acetyl-CoA and malonyl-CoA. While most normal tissues in adults under typical dietary conditions rely on circulating fatty acids, many cancer cells exhibit upregulated de novo synthesis, regardless of extracellular lipid levels. This metabolic reprogramming supports rapid proliferation, membrane production, and protein modification.

Fatty Acid Synthase (FASN) is the central enzyme in this pathway, catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA, with the consumption of NADPH. Due to its overexpression in numerous cancers and its limited expression in most healthy tissues, FASN has emerged as a promising target for therapeutic intervention.

Quantitative Data on FASN Inhibitors

The following table summarizes key quantitative data for several well-characterized FASN inhibitors.

Compound	Target	IC50 (FASN Activity)	Cell Line Example	Effect on Cell Viability (GI50/IC50)	Reference
Orlistat	FASN	0.1 - 1.2 μ M	PC-3 (Prostate)	20 - 50 μ M	
TVB-2640	FASN	< 25 nM	Multiple	50 - 200 nM	
GSK2194069	FASN	13 nM	A549 (Lung)	30 nM	
C75	FASN	~20 μ M	MCF-7 (Breast)	10 - 40 μ M	

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Experimental Protocols

This protocol measures the activity of purified FASN by monitoring the oxidation of NADPH, a required cofactor.

- Reagents:
 - Purified human FASN enzyme
 - Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT
 - Substrates: Acetyl-CoA, Malonyl-CoA
 - Cofactor: NADPH
 - Test compound (e.g., **GAC0001E5**) dissolved in DMSO
- Procedure:
 1. Prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 50 μ M), and NADPH (e.g., 100 μ M) in a 96-well UV-transparent plate.

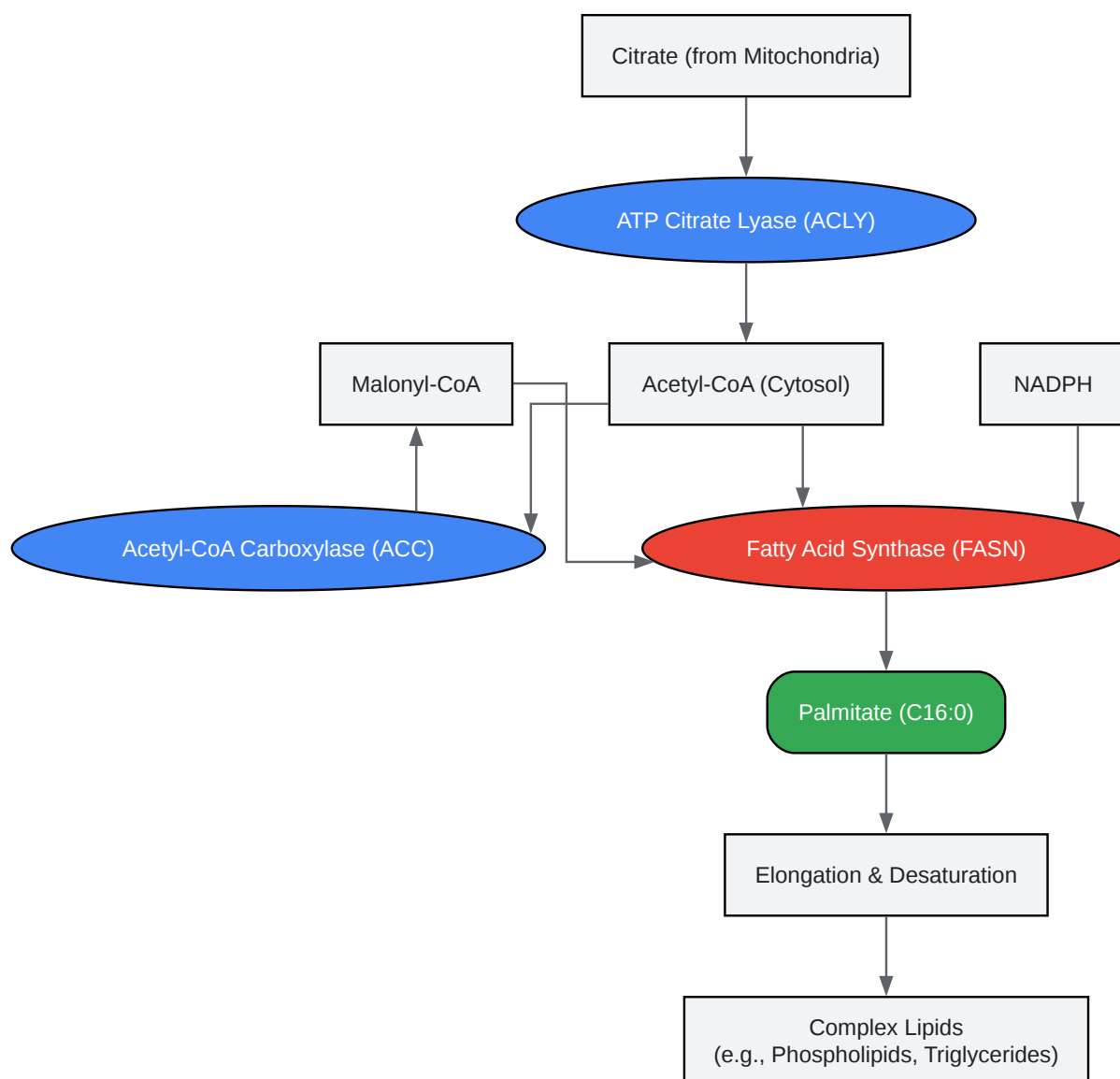
2. Add the test compound at various concentrations. Include a DMSO-only control.
3. Add the purified FASN enzyme to each well to initiate the reaction.
4. Immediately before starting the kinetic read, add malonyl-CoA (e.g., 50 μ M).
5. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C using a plate reader. The rate of NADPH oxidation is proportional to FASN activity.
6. Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

This protocol assesses the effect of a test compound on the viability of cancer cell lines.

- Materials:
 - Cancer cell line known to overexpress FASN (e.g., PC-3, MCF-7)
 - Complete cell culture medium
 - 96-well opaque plates
 - Test compound
 - CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Procedure:
 1. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
 2. Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
 3. After the incubation period, equilibrate the plate to room temperature.
 4. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 5. Lyse the cells by shaking the plate for 2 minutes.

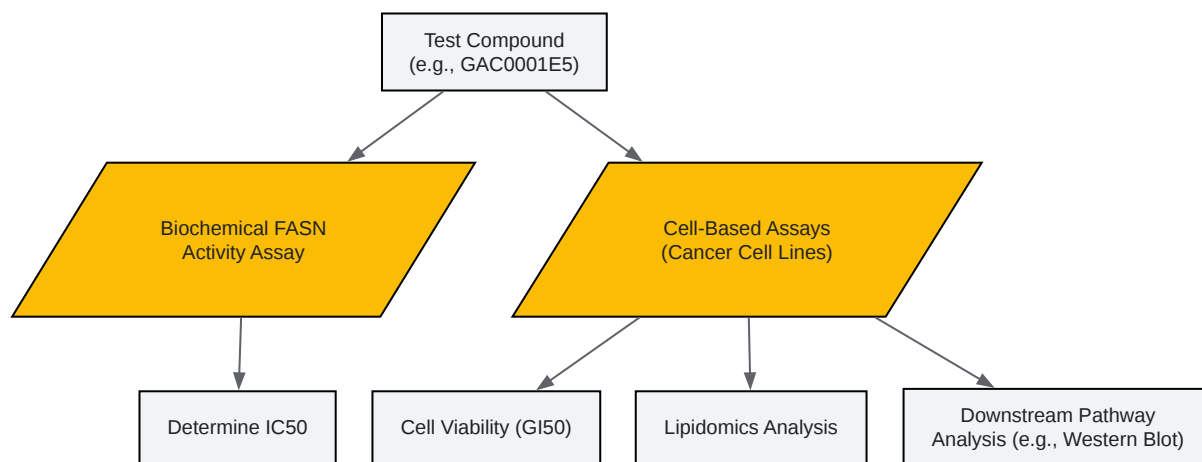
6. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
7. Measure luminescence using a plate reader.
8. Normalize the data to the vehicle control and calculate the GI50/IC50 value.

Visualizations: Pathways and Workflows



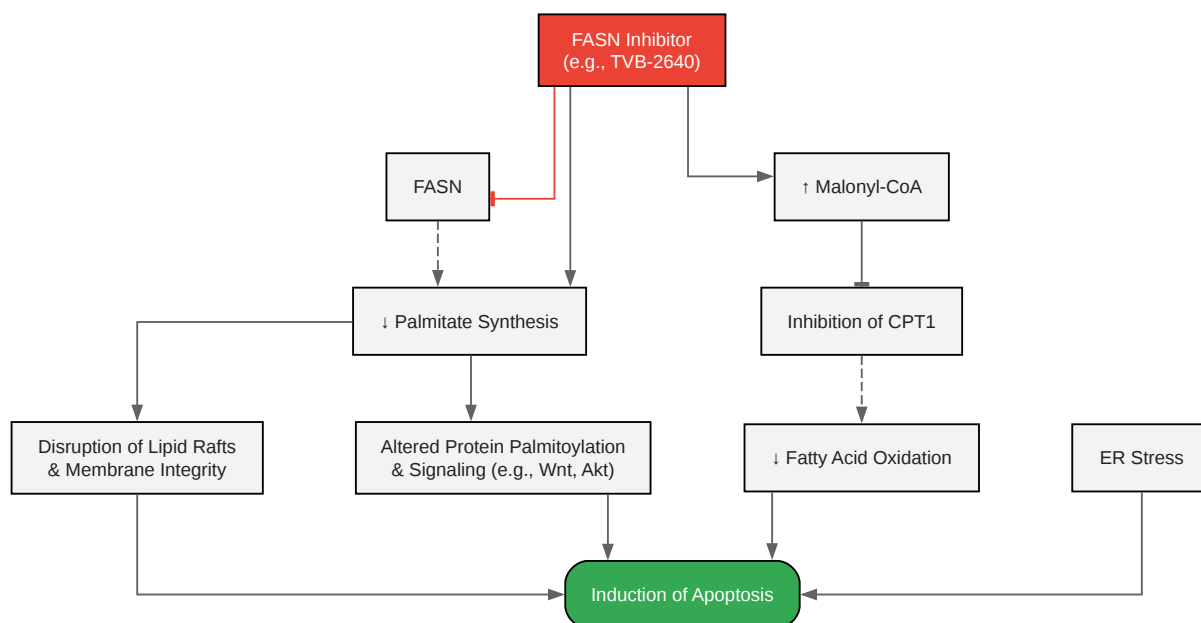
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Caption: The central role of FASN in converting Acetyl-CoA and Malonyl-CoA into palmitate.



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Caption: A typical workflow for screening and characterizing novel FASN inhibitors.



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Caption: Cellular consequences resulting from the pharmacological inhibition of FASN.

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